2-Methylresorcinol

Thermochemistry Physical Chemistry Process Engineering

Choose 2-Methylresorcinol for its unique 2-position methyl substitution, ensuring superior safety (non-irritating at 3%) vs. generic resorcinol in hair dyes and distinct tyrosinase kinetics. Its specific thermochemistry (bp 264 °C) and reactivity profile prevent failed reactions in aldose reductase SAR studies and complex syntheses. Procure ≥98% purity for reliable research and industrial applications.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 608-25-3
Cat. No. B147228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylresorcinol
CAS608-25-3
Synonyms2-methylresorcinol
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)O
InChIInChI=1S/C7H8O2/c1-5-6(8)3-2-4-7(5)9/h2-4,8-9H,1H3
InChIKeyZTMADXFOCUXMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.12 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylresorcinol (CAS 608-25-3): Procurement-Grade Specifications for Research and Industrial Applications


2-Methylresorcinol (CAS 608-25-3), also known as 2,6-dihydroxytoluene, is a methyl-substituted benzenediol with the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 114-120 °C and a boiling point of 264 °C . As a meta-diphenol derivative, its structure features hydroxyl groups at the 1 and 3 positions and a methyl group at the 2 position of the benzene ring, which confers distinct physicochemical and biological properties compared to its positional isomers and the parent compound resorcinol .

Why a General 'Resorcinol' or 'Methylresorcinol' Order Will Not Suffice for 2-Methylresorcinol Procurement


Assuming functional equivalence among resorcinol derivatives or even among methyl-substituted resorcinol isomers is a significant procurement risk. The specific position of the methyl group on the benzene ring dictates the molecule's electronic environment, steric hindrance, and hydrogen-bonding capacity, leading to quantifiable differences in reactivity, biological activity, and safety profiles [1]. For instance, the 2-methyl substitution pattern in 2-Methylresorcinol results in a different standard molar enthalpy of formation and sublimation enthalpy compared to its 4-methyl and 5-methyl isomers, which directly impacts its thermodynamic stability and vapor pressure [2]. Furthermore, its behavior as a substrate for enzymes like tyrosinase differs fundamentally from other isomers and resorcinol, affecting its performance in applications ranging from organic synthesis to cosmetic formulations [3]. Selecting a generic alternative without these specific, verified data points can lead to failed reactions, suboptimal product performance, or unanticipated safety liabilities.

2-Methylresorcinol (CAS 608-25-3): A Quantitative, Comparator-Driven Evidence Guide for Scientific Selection


Thermodynamic Stability: 2-Methylresorcinol is Energetically Less Stable than 4- and 5-Methylresorcinol Isomers

A direct head-to-head thermochemical comparison reveals that 2-Methylresorcinol has a significantly higher (less negative) standard molar enthalpy of formation in the crystalline phase (-393.6 kJ·mol⁻¹) compared to its isomers 4-Methylresorcinol (-401.6 kJ·mol⁻¹) and 5-Methylresorcinol (-401.5 kJ·mol⁻¹) [1]. This indicates that the 2-substituted isomer is the least thermodynamically stable among the three. Conversely, its enthalpy of sublimation (99.2 kJ·mol⁻¹) is lower than that of 4-methylresorcinol (107.3 kJ·mol⁻¹) and 5-methylresorcinol (102.9 kJ·mol⁻¹), meaning less energy is required to transition it from solid to gas phase [1]. This difference stems from the unique intramolecular hydrogen bonding and steric effects caused by the methyl group adjacent to both hydroxyls.

Thermochemistry Physical Chemistry Process Engineering

Enzymatic Substrate Specificity: 2-Methylresorcinol Exhibits Distinct Kinetic Behavior with Tyrosinase

In a direct comparative study, the action of mushroom tyrosinase on resorcinol, 4-ethylresorcinol, 2-methylresorcinol, and 4-methylresorcinol was investigated [1]. The study demonstrated that while all compounds act as alternative substrates for tyrosinase, their kinetic behavior is not identical. Notably, pre-incubation of the enzyme with resorcinol, 4-ethylresorcinol, or 4-methylresorcinol resulted in an apparent loss of enzymatic activity at short times, a phenomenon not observed to the same extent with 2-Methylresorcinol [1]. This indicates that the 2-methyl substitution pattern alters the compound's interaction with the enzyme's active site, preventing a specific inactivation mechanism seen in other resorcinol derivatives. The study establishes a kinetic model to differentiate their behavior.

Enzymology Biochemistry Cosmetic Science

Aldose Reductase Inhibition: 2-Methylresorcinol Shows Intermediate Potency (IC50 = 28.87 µM) Among Resorcinol Derivatives

A study evaluating resorcinol derivatives as novel aldose reductase (AR) inhibitors provides direct quantitative comparison of inhibitory potency [1]. The half-maximal inhibitory concentration (IC50) for 2-Methylresorcinol against recombinant human AR was determined to be 28.87 µM. This places its potency in an intermediate range, being more potent than the parent compound resorcinol (IC50 = 49.50 µM) and 5-methylresorcinol (orcinol, IC50 = 43.31 µM), but less potent than 4-ethylresorcinol (IC50 = 19.25 µM) and 4-hexylresorcinol (IC50 = 17.32 µM) [1]. This data confirms that the position and type of alkyl substitution on the resorcinol ring dramatically affect AR inhibitory activity.

Pharmacology Enzyme Inhibition Medicinal Chemistry

Comparative Dermal Safety: 2-Methylresorcinol is Non-Irritating at 3% Concentration in Human Testing

A 1986 safety assessment directly compared the dermal effects of 2-Methylresorcinol and resorcinol in human subjects [1]. In clinical testing, a 3% concentration of 2-Methylresorcinol produced no evidence of irritation or sensitization. In contrast, resorcinol was characterized as a mild skin irritant and a rare sensitizer in the same clinical settings [1]. This study provides quantitative evidence that the addition of a methyl group at the 2-position significantly alters the compound's dermal safety profile. More recent classifications confirm it is a skin sensitizer (H317) and irritant (H315) at higher or undetermined concentrations, underscoring the importance of concentration-dependent safety data [2].

Toxicology Cosmetic Safety Dermatology

Physicochemical Profile: Distinct Boiling Point and pKa Values Differentiate 2-Methylresorcinol from Isomers

The physicochemical properties of 2-Methylresorcinol provide a clear basis for its selection and differentiation from other methylresorcinol isomers. A cross-study comparison of reported boiling points shows that 2-Methylresorcinol has a boiling point of 264 °C . This is lower than the boiling point of its positional isomer 4-Methylresorcinol (267-270 °C) and the parent compound resorcinol (275.9 °C), but higher than the meta-methoxy phenol analog (244.3 °C) . Furthermore, its acid dissociation constants (pKa1 = 10.05, pKa2 = 11.64 at 25°C) are distinct and will govern its ionization state and reactivity in aqueous solutions compared to other analogs with different substitution patterns. Its water solubility is reported as 263 g/L at ambient temperature .

Analytical Chemistry Separation Science Process Chemistry

Validated Application Scenarios for 2-Methylresorcinol (CAS 608-25-3) Based on Evidence


Cosmetic and Personal Care Formulations

Based on direct comparative safety data, 2-Methylresorcinol is the preferred choice over resorcinol for oxidative hair dye formulations and other leave-on cosmetic products. Its demonstrated non-irritating and non-sensitizing profile at a 3% concentration in human clinical tests provides a quantifiable safety advantage [1]. Its unique kinetic behavior as an alternative substrate for tyrosinase, without causing the short-term enzyme inactivation seen with other resorcinol derivatives, further supports its specific application in skin-lightening products [2].

Medicinal Chemistry and Drug Discovery Research

2-Methylresorcinol serves as a specific research tool and scaffold for structure-activity relationship (SAR) studies targeting enzymes like aldose reductase and tyrosinase. Its well-defined, intermediate inhibitory potency against human aldose reductase (IC50 = 28.87 µM) [3] and its distinct substrate profile for tyrosinase [2] make it a valuable comparator compound. It allows researchers to precisely benchmark the activity of new synthetic derivatives and understand the impact of 2-position substitution on biological function.

Specialty Organic Synthesis and Process Development

In the synthesis of complex molecules like aromatic benziporphyrins and tripyrrane analogs, 2-Methylresorcinol is used as a specific, reactive monomer [4]. Its unique thermochemical properties, particularly its lower standard molar enthalpy of formation and sublimation enthalpy compared to other methylresorcinol isomers [5], must be accounted for in reaction calorimetry and process safety assessments. Its distinct boiling point (264 °C) is a critical parameter for designing efficient purification protocols via distillation, offering a tangible process advantage over higher-boiling isomers .

Food Chemistry and Lipid Oxidation Studies

2-Methylresorcinol is employed as a model meta-diphenol in fundamental research investigating the mechanisms of lipid oxidation and carbonyl scavenging. Studies have elucidated its specific reaction pathways with lipid-derived 2-alkenals, resulting in the formation and isolation of distinct adducts like 2H-chromenols and chromandiols [4]. This precise chemical reactivity data is essential for researchers developing antioxidant strategies or analyzing the fate of phenolic compounds in complex food matrices.

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